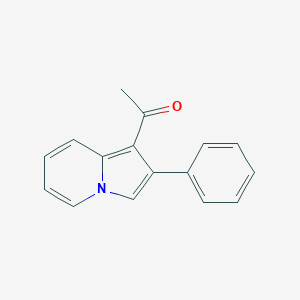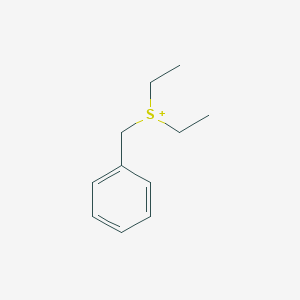
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one is a chemical compound with notable properties and applications It is characterized by its unique structure, which includes a benzylidene group attached to a pyrazolidinone core
Preparation Methods
The synthesis of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of benzaldehyde with 5-methyl-4-oxopyrazolidin-1-ium-2-ide in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, leading to modulation of their activity. The pyrazolidinone core may also play a role in its biological effects by interacting with cellular components. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one can be compared with similar compounds such as:
(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
(1Z)-1-(4-chloro-benzyl-idene)-5-(4-meth-oxy-phen-yl)-3-oxopyrazolidin-1-ium-2-ide: This compound has additional substituents on the benzylidene group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one |
InChI |
InChI=1S/C11H12N2O/c1-9-11(14)7-12-13(9)8-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b13-8+ |
InChI Key |
CAKLITNUNDCYDY-MDWZMJQESA-N |
SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
Isomeric SMILES |
CC\1C(=O)C[N-]/[N+]1=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)


![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)

![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
